molecular formula C15H39NO3Si3 B3048676 Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- CAS No. 17940-89-5

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-

Cat. No.: B3048676
CAS No.: 17940-89-5
M. Wt: 365.73 g/mol
InChI Key: SLSKAIZCBJQHFI-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)-: is a silicon-based compound with a unique structure that includes both trimethylsilyl and triethoxysilyl groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- typically involves the reaction of trimethylsilylamine with a triethoxysilylpropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as toluene or hexane and a catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkoxides are used for substitution reactions.

Major Products: The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in various organic synthesis reactions.

    Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- exerts its effects involves the interaction of its silicon-based functional groups with other molecules. The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can then form strong bonds with other surfaces or molecules. This property is particularly useful in applications such as coatings and adhesives, where strong bonding is required.

Comparison with Similar Compounds

    Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: This compound lacks the triethoxysilyl group, making it less versatile in certain applications.

    Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]: This compound has a different structure and is used in different applications.

Uniqueness: Silanamine, 1,1,1-trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)- is unique due to the presence of both trimethylsilyl and triethoxysilyl groups, which provide it with a combination of properties that make it suitable for a wide range of applications. Its ability to form strong bonds with various substrates and its versatility in chemical reactions set it apart from similar compounds.

Properties

IUPAC Name

3-triethoxysilyl-N,N-bis(trimethylsilyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H39NO3Si3/c1-10-17-22(18-11-2,19-12-3)15-13-14-16(20(4,5)6)21(7,8)9/h10-15H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSKAIZCBJQHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN([Si](C)(C)C)[Si](C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H39NO3Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553602
Record name 1,1,1-Trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17940-89-5
Record name 1,1,1-Trimethyl-N-[3-(triethoxysilyl)propyl]-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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